3,4-二甲基-N-(5-((2-氧代-2-((3-(三氟甲基)苯基)氨基)乙基)硫)-1,3,4-噻二唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. The IUPAC name provides a systematic way of naming chemical substances and will give you some insight into the compound’s structure .
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions for the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, density, and reactivity .科学研究应用
抗癌潜力
对与 3,4-二甲基-N-(5-((2-氧代-2-((3-(三氟甲基)苯基)氨基)乙基)硫)-1,3,4-噻二唑-2-基)苯甲酰胺 相似的化合物(特别是那些具有噻二唑骨架和苯甲酰胺基团的化合物)的研究显示出有希望的抗癌活性。含有噻二唑和苯甲酰胺的新型席夫碱已被合成并评估了其对几种人类癌细胞系的体外抗癌活性,包括黑色素瘤、白血病、宫颈癌和乳腺癌。这些化合物已证明具有显着的潜力,其中一些表现出与标准药物阿霉素相当的有希望的 GI50 值。这突出了此类化合物在癌症治疗中的治疗潜力。分子对接和 ADMET 研究也支持它们作为口服候选药物的可行性,表明具有良好的口服药物样行为 (Tiwari 等人,2017)。
抗菌活性
与 3,4-二甲基-N-(5-((2-氧代-2-((3-(三氟甲基)苯基)氨基)乙基)硫)-1,3,4-噻二唑-2-基)苯甲酰胺 相关的化合物也显示出显着的抗菌潜力。通过各种反应合成的苯并咪唑衍生物的新型类似物已对其对常见病原体的抗菌活性进行了评估。这些研究为进一步探索这些化合物作为潜在抗菌剂奠定了基础,其中一些对特定细菌和真菌菌株显示出希望。对这些衍生物的研究强调了开发新的抗菌药物以解决抗生素耐药性日益严重的问题的潜力 (Abdellatif 等人,2013)。
缓蚀
与 3,4-二甲基-N-(5-((2-氧代-2-((3-(三氟甲基)苯基)氨基)乙基)硫)-1,3,4-噻二唑-2-基)苯甲酰胺 相似的化合物另一个有趣的应用是在缓蚀领域。已合成苯并噻唑衍生物并研究了它们对酸性环境中钢腐蚀的影响。这些缓蚀剂在防止钢腐蚀方面显示出优异的稳定性和更高的效率,在腐蚀阻力至关重要的工业过程中具有潜在应用。这些化合物吸附到表面的能力表明了开发新的缓蚀剂的一个有希望的途径 (Hu 等人,2016)。
安全和危害
未来方向
属性
IUPAC Name |
3,4-dimethyl-N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2S2/c1-11-6-7-13(8-12(11)2)17(29)25-18-26-27-19(31-18)30-10-16(28)24-15-5-3-4-14(9-15)20(21,22)23/h3-9H,10H2,1-2H3,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTGZNTUJJKMQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。